2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one
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Overview
Description
2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of brominated ketones. It is characterized by the presence of a bromine atom, a hydroxyl group, and two phenyl groups attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one can be synthesized through several methods. One common approach involves the bromination of 1,3-diphenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs at room temperature or slightly elevated temperatures, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol-substituted derivatives.
Oxidation: Formation of 2-bromo-3-oxo-1,3-diphenylpropan-1-one.
Reduction: Formation of 2-bromo-3-hydroxy-1,3-diphenylpropan-1-ol.
Scientific Research Applications
2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom and hydroxyl group provide sites for chemical interactions, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropan-1-one: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical transformations.
2-Bromo-1,3-diphenylpropan-1-one: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Hydroxy-1,3-diphenylpropan-1-one:
Uniqueness
2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-3-hydroxy-1,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13-14,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQQXNQNMZJSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574552 |
Source
|
Record name | 2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81633-02-5 |
Source
|
Record name | 2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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